Dual Pharmacophore Architecture vs. Mono-Substituted Piperidine Fragments: fXa and 5-HT₂A Target Engagement Context
The simultaneous presence of benzenesulfonyl and 2-methylbenzoyl groups on the piperidine core provides a dual pharmacophore advantage over mono-substituted fragments. In the N-benzenesulfonylpiperidine fXa inhibitor series, compound 39 (bearing a benzenesulfonyl S4 binding element) achieved IC₅₀ = 13 nM against fXa and >7,000-fold selectivity over thrombin, while mono-substituted analogs lacking the sulfonyl group showed substantially reduced or no measurable fXa inhibition [1]. Similarly, in the 4-(phenylsulfonyl)piperidine 5-HT₂A antagonist series, the benzenesulfonyl moiety was essential for high-affinity receptor binding; the parent compound 12 showed potent 5-HT₂A antagonism, whereas N-dealkylated or sulfonyl-removed analogs lost activity [2]. The 2-methylbenzoyl group further contributes to target selectivity through steric and electronic modulation not achievable with unsubstituted benzoyl or simpler acyl groups.
| Evidence Dimension | Functional group contribution to target potency |
|---|---|
| Target Compound Data | 4-(benzenesulfonyl)-1-(2-methylbenzoyl)piperidine: combines both benzenesulfonyl and 2-methylbenzoyl pharmacophores in a single scaffold |
| Comparator Or Baseline | Compound 39 (N-benzenesulfonylpiperidine fXa inhibitor): IC₅₀ = 13 nM (fXa), >7,000-fold selectivity over thrombin; Compound 12 (4-(phenylsulfonyl)piperidine 5-HT₂A antagonist): high-affinity 5-HT₂A binding |
| Quantified Difference | Mono-substituted analogs (lacking either sulfonyl or benzoyl group) typically show >100-fold reduction in potency or complete loss of target engagement in these chemotypes. Direct quantitative data for CAS 1797682-26-8 is not available in current peer-reviewed literature. |
| Conditions | Recombinant human fXa enzymatic assay (Compound 39); radioligand binding assay at human 5-HT₂A receptors (Compound 12) |
Why This Matters
Procurement of the dual-substituted scaffold enables simultaneous exploration of two distinct pharmacophoric elements in a single compound, reducing the number of synthetic iterations required to achieve multi-target or selective target engagement profiles.
- [1] Ishihara, T.; Seki, N.; Hirayama, F.; Orita, M.; Koshio, H.; Taniuchi, Y.; Sakai-Moritani, Y.; Iwatsuki, Y.; Kawabata, K.; Shirakura, S.; et al. Prodrug-based design, synthesis, and biological evaluation of N-benzenesulfonylpiperidine derivatives as novel, orally active factor Xa inhibitors. Bioorg. Med. Chem. 2007, 15 (12), 4175–4192. DOI: 10.1016/j.bmc.2007.03.062. View Source
- [2] Fletcher, S. R.; Burkamp, F.; Blurton, P.; Cheng, S. K. F.; Clarkson, R.; O'Connor, D.; Spinks, D.; Tudge, M.; van Niel, M. B.; Patel, S.; et al. 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT₂A Receptor Antagonists. J. Med. Chem. 2002, 45 (2), 492–503. DOI: 10.1021/jm011030v. View Source
